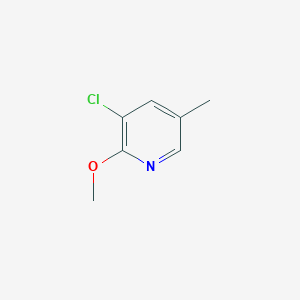

3-Chloro-2-methoxy-5-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research

The pyridine ring, a nitrogen-containing heterocycle, is a foundational structure in both organic and medicinal chemistry. researchgate.netrsc.orgnih.gov Considered a "privileged scaffold," its presence is noted in over 7,000 existing drug molecules, underscoring its versatility and importance in the development of therapeutic agents. nih.govtandfonline.com The significance of pyridine derivatives extends to their use as precursors for pharmaceuticals and agrochemicals, as well as their role as key solvents and reagents in chemical synthesis. nih.gov

The pyridine framework is a common feature in a wide array of FDA-approved drugs and is prevalent in various natural products, including alkaloids like nicotine, vitamins such as niacin and pyridoxine, and coenzymes. rsc.orgnih.gov Its utility in drug design is largely attributed to its ability to improve water solubility in pharmaceutically active molecules, which has led to the discovery of numerous broad-spectrum therapeutic agents. nih.gov Researchers are continuously exploring new pyridine analogues to uncover novel pharmaceutical leads and understand their mechanisms of action. tandfonline.com

Overview of Halogenated and Alkoxy-Substituted Pyridines in Advanced Chemical Synthesis

Halogenated Pyridines:

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. acs.orgnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the creation of diverse and complex molecules. nih.gov However, the direct halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions. nih.govyoutube.com

Despite these challenges, methods for the selective halogenation of pyridines are actively being developed. For instance, strategies involving the use of pyridine N-oxides or specially designed phosphine (B1218219) reagents have been employed to achieve regioselective halogenation. acs.orgnih.gov These advancements are critical for accessing specific isomers of halopyridines that are otherwise difficult to obtain. acs.org

Alkoxy-Substituted Pyridines:

Alkoxy-substituted pyridines, particularly 2-alkoxypyridines and 4-alkoxypyridines, are also valuable intermediates in organic synthesis. arkat-usa.orgresearchgate.net These compounds are utilized in the creation of soft materials like liquid crystals, molecular electronics, and bioactive derivatives. arkat-usa.org The alkoxy group can influence the electronic properties of the pyridine ring and direct further chemical transformations. researchgate.net The synthesis of these compounds is often achieved by the reaction of a chloropyridine with an appropriate alcohol. arkat-usa.org

Research Trajectory and Emerging Interests in 3-Chloro-2-methoxy-5-methylpyridine

The specific compound this compound combines the structural features of a halogenated and an alkoxy-substituted pyridine. While extensive research specifically on this compound is not widely published, its constituent parts suggest its potential as a valuable intermediate in several areas of chemical research.

The presence of the chloro, methoxy (B1213986), and methyl groups on the pyridine ring offers multiple sites for chemical modification. For instance, the chlorine atom at the 3-position can serve as a leaving group in nucleophilic substitution reactions or as a partner in cross-coupling reactions. The methoxy group at the 2-position and the methyl group at the 5-position can influence the reactivity of the ring and can also be subjects of chemical modification.

The combination of these functional groups is found in intermediates used in the synthesis of agrochemicals. For example, derivatives of 2-chloro-5-methylpyridine (B98176) are key intermediates in the production of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com Furthermore, related structures such as 3-Amino-2-chloro-5-methylpyridine are utilized in the development of anti-inflammatory and antimicrobial agents, as well as in the formulation of herbicides and pesticides. chemimpex.com

Given the established importance of similarly substituted pyridines, it is reasonable to anticipate that future research will further explore the applications of this compound as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Compound Information

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFARIUPULFMTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598961 | |

| Record name | 3-Chloro-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227593-86-3 | |

| Record name | 3-Chloro-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Methoxy 5 Methylpyridine and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The synthesis of functionalized pyridines relies on a variety of established chemical transformations. These methods often involve either the construction of the pyridine (B92270) ring from acyclic precursors or the modification of a pre-existing pyridine core. For instance, a common approach to synthesize a chloro-methoxy-methylpyridine scaffold involves the chlorination of a corresponding pyridone. One documented synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) starts with 3-Methoxy-2-methyl-4(1H)-pyridone, which is refluxed with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom. prepchem.com Similarly, industrial processes have been developed that may start from materials like 3-methoxy-2-methyl-pyranone, converting it to the pyridone and then performing a chlorination step with phosphorus oxychloride. google.com Beyond these direct syntheses, a range of strategic methodologies are employed to create diverse pyridine derivatives.

Halogen exchange reactions are a powerful tool in pyridine chemistry, allowing for the strategic interconversion of halide substituents to modulate reactivity or access specific target molecules. The transformation of a trichloromethyl group into a trifluoromethyl group is a key industrial process for producing trifluoromethylpyridines (TFMPs). nih.gov This is typically achieved through a chlorine/fluorine exchange reaction by treating a (trichloromethyl)pyridine compound with hydrogen fluoride (B91410) (HF), often in the presence of a catalyst like iron(II) chloride or iron(II) fluoride under liquid phase conditions. google.com

Conversely, the exchange of a fluorine atom on the pyridine ring for a chlorine atom is also a synthetically valuable, albeit less common, transformation. This process can be crucial when a 2-fluoropyridine (B1216828) is formed as an unwanted by-product during fluorination reactions aimed at creating a trifluoromethyl group. A method has been developed to convert these 2-fluoro-pyridine by-products into the more synthetically versatile 2-chloro-pyridine compounds by reacting them with a chlorinating agent. google.com This not only recovers valuable material but also allows for the recycling of HF, presenting an economical and environmentally conscious advantage. google.com

An alternative to introducing a trifluoromethyl (CF₃) group onto a pre-formed ring is to construct the pyridine ring itself using building blocks that already contain the CF₃ moiety. nih.gov This approach offers a high degree of control over the regiochemistry of the final product. A notable example is the copper-catalyzed cyclization of CF₃-ynones (trifluoromethylated ynone) with vinyl azides. acs.org This method provides a direct route to diverse 2,4-diaryl-6-trifluoromethylated pyridines under mild conditions. acs.org Another established strategy is the Bohlmann–Rahtz pyridine synthesis, which can utilize CF₃-ynones and enamines bearing ester or ketone groups to construct the polysubstituted trifluoromethylpyridine core. acs.org These methods are highly appealing as they provide access to complex fluorinated pyridines from readily available starting materials. acs.orgthieme-connect.com

The direct functionalization of the pyridine ring through C-H activation and metallation is a highly efficient strategy that avoids the need for pre-functionalized substrates. Pyridines, particularly those bearing activating substituents such as alkoxy or halo groups, can be selectively metallated using strong organometallic bases. rsc.org For example, treatment with a superbasic mixture of butyl-lithium and potassium t-butoxide can lead to the deprotonation (metallation) of the pyridine ring at various positions. The resulting organometallic intermediate, such as a lithiopyridine, can then react with a wide range of electrophiles to introduce new functional groups. rsc.org

Furthermore, the preparation of organozinc and organomanganese reagents from halopyridines provides stable and highly reactive intermediates for subsequent coupling reactions. nih.gov These reagents can be prepared by the direct insertion of activated zinc or manganese into the carbon-halogen bond of bromopyridines. The resulting pyridylmetallic halides exhibit excellent reactivity and functional group tolerance in cross-coupling reactions with various electrophiles under mild conditions. nih.gov

Novel Approaches in Pyridine Core Functionalization

Modern synthetic chemistry has seen the rise of powerful new methods for modifying heterocyclic cores. For a molecule like 3-Chloro-2-methoxy-5-methylpyridine, these novel approaches unlock pathways to a vast array of derivatives by selectively targeting the C-Cl bond for functionalization.

Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org These reactions are particularly powerful for functionalizing aryl halides, including chloropyridines. The general mechanism for these transformations involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond of this compound) to form a Palladium(II) intermediate. libretexts.org

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound), transfers its organic group to the Palladium(II) center, displacing the halide. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

While aryl chlorides are generally less reactive than bromides or iodides, significant progress has been made in developing highly active palladium catalysts and ligands that can effectively activate the robust C-Cl bond, making this a viable and powerful method for derivatization. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a preeminent example of palladium-catalyzed cross-coupling, utilizing an organoboron reagent (typically a boronic acid or ester) as the coupling partner. libretexts.orglibretexts.org This reaction is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents, as well as the generally mild reaction conditions required. libretexts.org

For a substrate like this compound, the Suzuki-Miyaura reaction offers a direct and versatile method for arylation, creating biaryl structures that are prevalent in pharmaceuticals and advanced materials. The reaction would involve coupling the chloropyridine with a selected arylboronic acid in the presence of a palladium catalyst and a base. The base is crucial for the transmetalation step of the catalytic cycle. libretexts.org The scope of this reaction is exceptionally broad, tolerating a wide variety of functional groups on both the chloropyridine and the arylboronic acid partner.

The table below illustrates the versatility of the Suzuki-Miyaura coupling for the arylation of various halo-heterocycles, which is analogous to the potential transformations for this compound.

| Halo-heterocycle Substrate | Arylboronic Acid Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Phenylboronic acid | Oxime-derived palladacycle | 5-Benzyl-2-chloropyridine | thieme-connect.de |

| 3-Bromo-2-methoxypyridine | B-benzyl MIDA boronate | Pd(dppf)Cl₂ | 3-Benzyl-2-methoxypyridine | thieme-connect.de |

| Aryl Carbamate (Phenol derivative) | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Biphenyl | nih.gov |

| Heterocyclic O-Sulfamate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Substituted Heteroaryl-Aryl Ether | nih.gov |

| 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ / DABCO | 4-Methyl-4'-nitrobiphenyl | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling is a powerful and versatile palladium- or nickel-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. nih.gov This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. nih.gov In the context of pyridine chemistry, the Negishi coupling is a well-established method for creating complex bipyridines and other substituted heterocycles. wuxibiology.com

For a substrate such as this compound, the chlorine atom at the C3 position serves as the leaving group. The general mechanism involves the oxidative addition of the chloropyridine to a Pd(0) catalyst, followed by transmetalation with an organozinc reagent (R-ZnX) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. While chloro-substituted pyridines are generally less reactive than their bromo or iodo counterparts and may require elevated temperatures, the reaction is nonetheless a viable strategy for introducing new alkyl, aryl, or vinyl groups at the C3 position. baranlab.org The presence of the methoxy (B1213986) and methyl groups on the ring can influence the electronic properties and, consequently, the reactivity of the C-Cl bond.

Studies on related 2-chloropyridines show that efficient coupling can be achieved using catalysts like tetrakis(triphenylphosphine)palladium(0). baranlab.org The synthesis of CRF receptor ligands has been accomplished through Negishi coupling involving a substituted 2-benzyloxy-4-chloro-3-nitropyridine, demonstrating the utility of this reaction for complex, functionalized pyridine systems. researchgate.net

Table 1: Representative Negishi Coupling of Halopyridines

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Pyridylzinc halide | Pd(PPh₃)₄ | 2,2'-Bipyridine | Good to Excellent | baranlab.org |

| 2-Bromopyridine | Arylzinc halide | Pd(PPh₃)₄ | 2-Arylpyridine | Good to Excellent | wuxibiology.com |

Stille Coupling with Organotin Reagents

The Stille coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organic halide with an organotin (stannane) reagent. acsgcipr.org A key advantage of organostannanes is their stability to air and moisture, and they are compatible with a wide array of functional groups. acsgcipr.orgacs.org The reaction is applicable to a broad range of electrophiles, including aryl chlorides, though they are known to be less reactive than bromides, iodides, or triflates. researchgate.net

The catalytic cycle is analogous to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. acsgcipr.org For this compound, the reaction would involve coupling at the C3 position with an organostannane of the type R-Sn(Alkyl)₃. The choice of palladium catalyst and ligands is critical for achieving good yields, especially with a less reactive aryl chloride. The main drawback of this methodology is the toxicity of the organotin reagents and the potential difficulty in removing tin byproducts from the reaction products. nih.gov

While specific examples utilizing this compound are not prevalent in foundational literature, the extensive use of Stille coupling for the functionalization of other heterocyclic halides provides a strong precedent for its applicability. acsgcipr.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups on the ring. researchgate.net

For this compound, the chloro group at C3 is the leaving group. While the C3 position is less activated towards SNAr than the C2 or C4 positions, substitution can still be achieved, often requiring more forcing conditions like higher temperatures or stronger nucleophiles compared to more activated substrates. researchgate.net

Amination Reactions with Various Amine Sources

The introduction of nitrogen-based nucleophiles is one of the most common applications of SNAr on halopyridines. This amination can be accomplished with a wide range of nucleophiles, including primary and secondary aliphatic amines, anilines, and N-heterocycles. researchgate.netnih.gov

The reactivity of chloropyridines in SNAr aminations is often lower than that of fluoropyridines but can be significantly enhanced by the presence of strong electron-withdrawing groups on the ring. nih.gov In some cases, palladium catalysis might be considered a more efficient alternative, but transition-metal-free SNAr is often preferred to avoid metal contamination in the final products. researchgate.netnih.gov Research on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has shown that SNAr conditions (neat, no catalyst) favor substitution at the 2-chloro position, whereas palladium-catalyzed conditions favor substitution at the 5-bromo position. This demonstrates that the C-Cl bond in a pyridine ring can be selectively targeted for amination via an SNAr pathway.

Table 2: Representative SNAr Amination of Chloro-Heterocycles

| Substrate | Amine Nucleophile | Conditions | Product | Observations | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrazine | Morpholine | KF, Water, 175 °C (MW) | 2-Morpholinopyrazine | 81% yield | nih.gov |

| 2-Chloropyridine | Various amines | KF, Water, 100 °C | N-Aryl or N-Alkyl Aminopyridine | Generally unsatisfactory yields without activating groups | researchgate.net |

Alkoxylation and Thiolation Strategies

Alkoxylation and thiolation via SNAr follow the same mechanistic principles as amination, using alkoxides (RO⁻) or thiolates (RS⁻) as nucleophiles. Generally, thiolates are more potent nucleophiles than alkoxides and may react under milder conditions.

The SNAr reaction of chloropyridines with oxygen nucleophiles can be challenging. For instance, studies have shown that while 2-chloro-5-nitropyridine (B43025) reacts smoothly with various phenols in a microfluidic reactor, unsubstituted 2-chloropyridine fails to react under similar conditions. This highlights the critical role of activating groups for successful C-O bond formation via SNAr. Therefore, the alkoxylation of this compound would likely require harsh conditions (e.g., strong base, high temperature) due to the lack of a powerful electron-withdrawing group like a nitro group.

Thiolation is expected to be more facile. The higher nucleophilicity of sulfur-based nucleophiles often allows for the substitution of less activated aryl chlorides. These reactions provide a direct route to aryl thioethers, which are valuable intermediates in organic synthesis.

Chemo- and Regioselective Synthesis of Advanced Intermediates

The substituents on the this compound ring dictate the chemo- and regioselectivity of its transformations, allowing for the synthesis of advanced intermediates in a controlled manner.

Chemoselectivity: The molecule possesses two primary sites for reaction: the C3-Chloro bond and the aromatic ring itself. The C-Cl bond is the principal handle for cross-coupling and SNAr reactions. As demonstrated in studies of polyhalogenated pyridines, different reaction types can be used to selectively functionalize different positions. For example, a palladium-catalyzed amination could be directed to a more reactive C-Br bond, while an SNAr amination on the same molecule could selectively substitute a C-Cl bond. This orthogonality allows for sequential, site-selective modifications.

Regioselectivity: The electronic properties of the substituents guide the regioselectivity. The C2-methoxy group is electron-donating, while the C3-chloro group is electron-withdrawing and a leaving group. The C5-methyl group is weakly electron-donating.

In cross-coupling reactions , reactivity is localized at the C3-position due to the presence of the chlorine atom.

In SNAr reactions , the C3-position is the reaction site, though its reactivity is tempered by the lack of strong activation from a C2 or C4 electron-withdrawing group. Computational studies on dichloropyridines confirm that the LUMO lobes, which indicate susceptibility to nucleophilic attack, are largest at the positions ortho and para to the ring nitrogen (C2, C4, C6), making the C3 position inherently less reactive.

For electrophilic aromatic substitution , which is generally difficult on a pyridine ring, the directing effects of the substituents would compete. The C2-methoxy and C5-methyl groups would direct an incoming electrophile to the C4 and C6 positions. However, such reactions are not the primary focus of advanced methodologies for this substrate.

A key strategy for regiocontrol involves directed ortho-metalation (DoM). While the chlorine at C3 complicates this, in related systems, a C2-methoxy group is a powerful directing group for lithiation at the C3 position. This approach is typically used on substrates lacking a C3 leaving group but illustrates the powerful regiochemical control exerted by the methoxy substituent.

By carefully selecting the reaction type (e.g., Pd-catalyzed coupling vs. SNAr) and conditions, chemists can selectively functionalize this compound to build complex molecular architectures.

Industrial Scale Synthesis Considerations and Process Optimization

The industrial production of this compound would likely be approached through a multi-step synthesis that prioritizes cost-effectiveness, safety, high yield, and purity. Process optimization would be critical at each stage to ensure commercial viability. Key considerations would revolve around the selection of starting materials, the sequence of chlorination and methoxylation steps, and the purification of the final product.

A plausible and efficient route for industrial synthesis would likely start from the readily available 3-methylpyridine (B133936). This raw material is a common building block in the chemical industry. agropages.com The synthesis would proceed through the formation of an N-oxide, followed by regioselective chlorination and subsequent methoxylation.

Key Optimization Parameters in Industrial Synthesis:

The optimization of the synthesis of this compound on an industrial scale would focus on several critical parameters to maximize efficiency and product quality. These include the choice of reagents, reaction conditions, and purification methods. The following table outlines potential areas for process optimization based on analogous syntheses of related pyridine derivatives.

| Parameter | Consideration for Optimization | Potential Impact on Industrial Synthesis |

| Starting Material | Purity and cost of 3-methylpyridine. | Direct impact on final product purity and overall process cost. |

| Oxidizing Agent | Use of hydrogen peroxide with a catalyst (e.g., phosphotungstic acid) for N-oxide formation. patsnap.com | Green and cost-effective alternative to other oxidizing agents, minimizing waste. |

| Chlorinating Agent | Choice between phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or elemental chlorine. justia.comgoogle.com | POCl₃ is a common and effective reagent for this transformation. Optimization of stoichiometry is crucial to control by-product formation. |

| Reaction Solvent | Use of high-boiling point solvents like dichlorobenzene or toluene (B28343) for chlorination. justia.com | Facilitates higher reaction temperatures and can aid in separation processes. |

| Catalyst System | For N-oxidation, catalysts like phosphomolybdic acid and molybdenum trioxide can be used. guidechem.com | Improves reaction rate and yield, allowing for milder reaction conditions. |

| Temperature Control | Precise temperature management during chlorination and methoxylation. | Critical for controlling regioselectivity and minimizing the formation of isomers and polychlorinated by-products. |

| Methoxylation Reagent | Sodium methoxide (B1231860) in methanol (B129727) is a standard choice. | Optimization of reaction time and temperature is necessary to ensure complete conversion. |

| Purification | Fractional distillation, crystallization, or column chromatography. | The choice of method will depend on the purity requirements and the physical properties of the final product and impurities. Steam distillation is a viable option for purifying chlorinated pyridines. justia.com |

Detailed Research Findings from Analogous Syntheses:

Research into the synthesis of related compounds provides valuable data that can be extrapolated for the industrial production of this compound. For instance, the preparation of 2-chloro-5-methylpyridine (B98176) often involves the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride. justia.comguidechem.com The yield and isomer distribution of this reaction are highly dependent on the reaction conditions. Patents reveal that the use of specific organic nitrogen bases and diluents at controlled temperatures can significantly enhance the yield of the desired 2-chloro-5-methylpyridine isomer. justia.com

Similarly, the synthesis of 4-chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride. prepchem.comgoogle.com The process involves refluxing in excess POCl₃, followed by careful workup to isolate the product. prepchem.com This highlights the robustness of POCl₃ as a chlorinating agent for such scaffolds.

The introduction of the methoxy group is typically achieved by nucleophilic substitution of a chloro-group with sodium methoxide. This reaction is generally high-yielding, but on an industrial scale, factors such as moisture control and management of the resulting sodium chloride by-product would need to be addressed.

The following table summarizes key findings from the synthesis of related compounds that would inform the process optimization for this compound:

| Precursor/Related Compound | Reagents and Conditions | Key Findings and Optimization Insights | Reference |

| 2-Chloro-5-methylpyridine | 3-Methylpyridine N-oxide, POCl₃, organic nitrogen base, diluent, -50°C to 50°C. | The use of a basic organic nitrogen compound and a diluent improves the regioselectivity of the chlorination, favoring the 2-chloro isomer. Temperature control is critical. | google.com |

| 4-Chloro-3-methoxy-2-methylpyridine | 3-Methoxy-2-methyl-4(1H)-pyridone, excess POCl₃, reflux. | Demonstrates the use of POCl₃ for the chlorination of a methoxypyridone precursor. The workup involves removing excess POCl₃ and purification by chromatography. | prepchem.com |

| 2-Chloro-5-chloromethyl-pyridine | 2-Alkoxy-5-alkoxymethyl-pyridine, chlorinating agent (e.g., PCl₅), 0°C to 200°C. | Shows that both alkoxy groups can be exchanged for chlorine in a single step, which could be a strategy to consider for synthesizing dichlorinated precursors. | google.com |

| 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | 4-Chloro-3-methoxy-2-methylpyridine, phosphotungstic acid, hydrogen peroxide, 83-85°C. | Presents a green and efficient method for N-oxidation, which is a common step in pyridine chemistry. The process is suitable for industrial production due to mild conditions and no waste acid discharge. | patsnap.com |

By integrating these findings, a robust and optimized industrial-scale synthesis for this compound can be designed. The process would likely involve a carefully controlled sequence of N-oxidation, regioselective chlorination, and methoxylation, with each step optimized for yield, purity, and cost-effectiveness.

Reactivity and Derivatization Strategies of 3 Chloro 2 Methoxy 5 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the activating methoxy (B1213986) and methyl groups on 3-chloro-2-methoxy-5-methylpyridine can facilitate such reactions. The positions for electrophilic attack are influenced by the directing effects of the existing substituents. The methoxy group at position 2 and the methyl group at position 5 are ortho, para-directing, while the chloro group at position 3 is ortho, para-directing but deactivating.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com For related 2-methoxypyridine (B126380) derivatives, nitration typically occurs at the positions ortho and para to the methoxy group. Considering the substitution pattern of this compound, the most likely positions for electrophilic attack would be C4 and C6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Condition | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | 3-Chloro-2-methoxy-5-methyl-4-nitropyridine and/or 3-Chloro-2-methoxy-5-methyl-6-nitropyridine |

| SO₃/H₂SO₄ | 3-Chloro-2-methoxy-5-methyl-4-sulfonic acid and/or 3-Chloro-2-methoxy-5-methyl-6-sulfonic acid |

Nucleophilic Substitution at Halogenated and Methoxy Positions

The chlorine atom at the C3 position and the methoxy group at the C2 position are susceptible to nucleophilic substitution, particularly under forcing conditions or with metal catalysis. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) can occur at the C3 position, where the chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. libretexts.orgyoutube.com The reactivity can be enhanced by the presence of electron-withdrawing groups on the nucleophile or by using a strong base. ntu.edu.sg Similarly, the methoxy group at the C2 position can be substituted by strong nucleophiles, although this typically requires harsher conditions than the displacement of the halogen. ntu.edu.sg The use of sodium hydride with lithium iodide has been reported to facilitate the nucleophilic amination of methoxypyridines. ntu.edu.sg

Transformations Involving the Methyl Group

The methyl group at the C5 position offers another site for functionalization through halogenation and oxidation reactions.

Halogenation of the Methyl Group

The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction proceeds via a radical chain mechanism to yield the corresponding halomethylpyridine. Further halogenation can lead to di- and tri-halogenated products. researchgate.net

Table 2: Halogenation of the Methyl Group

| Reagent | Product |

| N-Chlorosuccinimide (NCS), Benzoyl Peroxide | 3-Chloro-5-(chloromethyl)-2-methoxypyridine |

| N-Bromosuccinimide (NBS), Benzoyl Peroxide | 5-(Bromomethyl)-3-chloro-2-methoxypyridine |

Oxidation Reactions of the Methyl Group

The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. Common oxidizing agents for the conversion of methylpyridines to pyridinecarboxylic acids include potassium permanganate (B83412) (KMnO₄), nitric acid, and catalytic systems. researchgate.netgoogle.comacs.org For instance, the oxidation of methylpyridines to pyridinecarboxylic acids has been achieved using N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) salts. researchgate.net The resulting carboxylic acid can serve as a precursor for the synthesis of amides, esters, and other derivatives. biosynth.com

Metal-Catalyzed Functionalization and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The chloro group at the C3 position can readily participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. researchgate.netwiley.comnih.govnih.govbohrium.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives. For the Buchwald-Hartwig amination of aryl chlorides, various phosphine (B1218219) ligands have been developed to facilitate the coupling with a broad range of amines. researchgate.netwiley.comnih.gov

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst/Ligand | Reactant | Product |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | 3-Aryl-2-methoxy-5-methylpyridine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Amine | 3-Amino-2-methoxy-5-methylpyridine derivative |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Terminal alkyne | 3-Alkynyl-2-methoxy-5-methylpyridine |

Stereoselective Transformations and Chiral Derivatization

The synthesis of chiral derivatives from this compound can be achieved through various strategies. numberanalytics.com One approach involves the introduction of a chiral substituent via one of the functionalization methods described above, using a chiral reactant or a chiral catalyst. rsc.orgresearchgate.net For example, a chiral amine could be introduced via Buchwald-Hartwig amination to generate a chiral aminopyridine derivative.

Another strategy involves the transformation of one of the existing functional groups into a chiral center. For instance, if the methyl group is oxidized to a ketone, subsequent asymmetric reduction could yield a chiral alcohol. The development of catalytic asymmetric methods for the functionalization of pyridines is an active area of research, offering pathways to enantiomerically enriched pyridine derivatives. rsc.orgresearchgate.netorganic-chemistry.orgacs.org

Spectroscopic and Computational Elucidation of 3 Chloro 2 Methoxy 5 Methylpyridine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR data for 3-Chloro-2-methoxy-5-methylpyridine were found.

Vibrational Spectroscopy (FT-IR, FT-Raman)

No published FT-IR or FT-Raman spectra for this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

No published UV-Vis spectroscopic data or analysis of the electronic properties for this compound were found.

Mass Spectrometry (LC/MS-MS) for Structural Elucidation

No published mass spectrometry studies specifically detailing the fragmentation and structural elucidation of this compound were found.

Quantum Chemical Studies and Theoretical Calculations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies involving Density Functional Theory (DFT) calculations to determine the molecular geometry and electronic structure of this compound were found.

Basis Set Selection and Optimization Strategies

The foundation of any quantum chemical study is the optimization of the molecule's geometry to find its most stable, lowest-energy state. This is achieved using methods like Density Functional Theory (DFT), a computational approach that models electron correlation at a manageable cost. A popular and effective functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ijres.org

The choice of a basis set is equally crucial. A basis set is a collection of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains second-row elements and chlorine, a Pople-style basis set such as 6-311++G(d,p) is often employed. ijrte.orgresearchgate.net This notation indicates a split-valence triple-zeta basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to better describe lone pairs and other diffuse electron distributions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for accurately modeling bonding. rsc.org

The optimization process involves starting with an initial guess for the molecular geometry and iteratively solving the electronic Schrödinger equation and updating the nuclear positions until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies. ijres.org

Table 1: Representative Basis Sets for Computational Analysis of Pyridine (B92270) Derivatives

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Double-zeta split-valence with polarization on heavy atoms. | Initial geometry optimizations, preliminary calculations. |

| 6-31+G(d,p) | Adds diffuse functions to heavy atoms and polarization to hydrogens. | Good for systems with anions or significant lone pairs. sci-hub.se |

| 6-311++G(d,p) | Triple-zeta split-valence with diffuse and polarization functions on all atoms. | High-accuracy geometry optimizations and frequency calculations. ijrte.orgresearchgate.net |

Conformational Analysis and Energy Landscapes

For this compound, conformational isomerism arises primarily from the rotation of the methoxy (B1213986) (-OCH₃) group relative to the pyridine ring. The key dihedral angle is C3-C2-O-CH₃. Two primary planar conformers can be anticipated: a syn or cis form, where the methyl group of the methoxy is on the same side of the C2-O bond as the ring nitrogen, and an anti or trans form, where it is on the opposite side.

Studies on the parent compound, 2-methoxypyridine (B126380) (2MOP), have shown that the cis (or syn) conformer, where the methoxy group's methyl is oriented toward the nitrogen, is the more stable form in the ground state (S₀). rsc.org This preference is attributed to exchange repulsion between the σ-orbitals of the methoxy group and the pyridine ring. rsc.org For this compound, a similar preference for the syn conformer is expected. The bulky chlorine atom at the 3-position may introduce additional steric hindrance, potentially increasing the energy difference between the syn and anti conformers.

A potential energy surface (PES) scan, where the total energy is calculated at fixed increments of the C3-C2-O-CH₃ dihedral angle, would reveal the energy minima corresponding to the stable conformers and the energy barriers to their interconversion.

Table 2: Representative Conformational Energy Data for 2-Methoxypyridine (2MOP)

| Conformer | Dihedral Angle (N-C2-O-CH₃) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| syn (cis) | ~0° | 0.00 | Most Stable |

| anti (trans) | ~180° | >15 | Less Stable |

| Transition State | ~90° | ~25 | Rotational Barrier |

Note: Data is representative and based on findings for 2-methoxypyridine. rsc.org Specific values for this compound would require dedicated calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijrte.orgymerdigital.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the pyridine ring and the oxygen atom of the methoxy group. The LUMO is likely to be a π* anti-bonding orbital. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy and methyl groups will influence the energies and spatial distribution of these orbitals. The HOMO-LUMO gap is a key parameter in predicting intramolecular charge transfer (ICT), which is crucial for non-linear optical properties. nih.gov

Table 3: Representative FMO Data for a Substituted Pyridine

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.95 | π* anti-bonding orbital, acceptor |

| HOMO | -6.20 | π-bonding orbital, donor |

| HOMO-LUMO Gap (ΔE) | 5.25 | Indicator of chemical stability |

Note: Values are illustrative for a generic substituted pyridine and would need to be calculated specifically for the title compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. ijrte.org This method is exceptionally useful for quantifying intramolecular and intermolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. rsc.org

This analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). For this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the anti-bonding orbitals of the pyridine ring (e.g., LP(O) → π(C-C) or LP(N) → σ(C-Cl)). These interactions stabilize the molecule and are crucial in determining its conformational preferences and electronic structure. researchgate.netrsc.org NBO analysis also provides a detailed charge distribution, offering a more refined picture than simple Mulliken charges. ijrte.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. ijrte.org The MEP is plotted onto a constant electron density surface, with colors indicating the potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. nanobioletters.com

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This identifies it as the primary site for protonation and hydrogen bonding. nanobioletters.com The oxygen atom of the methoxy group would also exhibit negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl group. The MEP map is an invaluable tool for predicting sites of intermolecular interactions and chemical reactivity. ijrte.orgresearchgate.net

Prediction of Spectroscopic Parameters (Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is performed after geometry optimization. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. ijrte.org Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental data. ijrte.org Characteristic vibrational modes would include C-H stretching of the methyl group and aromatic ring, C-O and C-N stretching, and the C-Cl stretching vibration. ijres.orgrsc.org

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment, making them excellent for confirming structural assignments. nanobioletters.com

Table 4: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (Scaled) | Experimental (FTIR/Raman) |

|---|---|---|

| Aromatic C-H stretch | 3085 | 3080 |

| Methyl C-H stretch | 2950 | 2945 |

| C=N/C=C stretch | 1590 | 1588 |

| C-O-C stretch | 1255 | 1250 |

| C-Cl stretch | 750 | 745 |

Note: These are representative values illustrating typical agreement. Specific assignments for the title compound require dedicated analysis.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT), often characterized by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, can exhibit non-linear optical (NLO) properties. ymerdigital.comnih.gov These materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with altered frequencies. The key parameters are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Computational methods can predict these NLO properties. For this compound, the combination of the electron-donating methoxy/methyl groups and the electron-withdrawing chloro-substituent on the π-conjugated pyridine ring creates a "push-pull" system. Such systems are known to enhance NLO response. rsc.org Calculations would likely show a non-zero first hyperpolarizability (β), indicating potential for second-harmonic generation (SHG). The magnitude of these properties is highly dependent on the electronic structure and the degree of charge transfer within the molecule. ymerdigital.comnih.gov

Research on Biological Activities and Pharmaceutical Potential of 3 Chloro 2 Methoxy 5 Methylpyridine Derivatives

Medicinal Chemistry Applications and Drug Design Principles

Drug design principles involving this scaffold often focus on introducing pharmacophoric elements at various positions of the pyridine (B92270) ring. For instance, the synthesis of hybrid molecules that combine the 3-chloro-2-methoxy-5-methylpyridine moiety with other known bioactive heterocycles, such as imidazoles or triazoles, has been a common strategy to develop novel therapeutic agents. nih.gov The rationale behind this approach is that the resulting hybrid compounds may exhibit synergistic or additive effects, leading to enhanced potency and a broader spectrum of activity.

The methoxy (B1213986) group, in particular, is known to influence the lipophilicity and metabolic stability of drug candidates. mdpi.com Its position on the pyridine ring can affect how the molecule interacts with biological targets and can be a key determinant of its pharmacokinetic profile. mdpi.com Medicinal chemists often explore the replacement or modification of the methoxy group to optimize these properties.

Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The strategic placement of chlorine and other halogens is a well-established principle in drug design to enhance potency and selectivity.

Antimicrobial Activity Studies

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.

Several studies have explored the antibacterial potential of pyridine derivatives against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

For example, research on various substituted pyridine derivatives has demonstrated significant antibacterial activity. worldnewsnaturalsciences.com The introduction of different aryl groups and other functionalities to the core pyridine structure has been shown to modulate the antibacterial efficacy. worldnewsnaturalsciences.com One study synthesized a series of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles and reported their activity against a panel of bacteria. worldnewsnaturalsciences.com

While specific data on this compound itself is limited in the provided results, the broader class of chloropyridine derivatives has shown promise. For instance, certain 2-chloro-1,8-naphthyridine (B101967) derivatives have exhibited moderate to high activity against E. coli and S. pyogenes. mdpi.com The development of novel oxazolidinone derivatives containing a fluoropyridine moiety has also yielded compounds with potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Pyridine Derivatives| Compound/Derivative Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles | Gram-positive and Gram-negative bacteria | Reported antimicrobial activity | worldnewsnaturalsciences.com |

| 2-Chloro-1,8-naphthyridine-3-carbaldyhyde | E. coli, S. pyogenes | Moderate activity against E. coli, high activity against S. pyogenes | mdpi.com |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including resistant strains) | Potent inhibitory effect | nih.gov |

| Ethyl 3,5-dibromoorsellinate | Methicillin-resistant Staphylococcus aureus (MRSA) | Efficiently inhibited MRSA with a MIC of 4 µg/mL | nih.gov |

Derivatives containing the pyridine ring have also been investigated for their antifungal properties. The imidazole (B134444) and triazole class of antifungal drugs, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase, serve as an inspiration for the design of new antifungal agents. nih.gov

Research on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has shown promising antifungal activity against various fungal strains, including Candida albicans. nih.gov The study highlighted that the antifungal activity was influenced by the nature of the substituents on the pyridine and imidazole rings. nih.gov For instance, certain derivatives displayed good to moderate antifungal activity, with minimum inhibitory concentrations (MICs) in the range of 3.9 to 62.5 µg/mL. nih.gov

Although direct studies on the antifungal properties of this compound were not found, the known antifungal activity of related pyridine derivatives suggests that this scaffold could be a promising template for the development of new antifungal compounds.

Anticancer Research and Cytotoxic Effects

The pyridine nucleus is a common feature in many anticancer drugs. Research into the anticancer potential of this compound derivatives has explored their cytotoxic effects against various cancer cell lines.

Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have revealed moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma). nih.gov The structural variations in the aryl rings of these compounds were found to impact their potency. nih.gov

The presence of a methoxy group can significantly influence the anticancer activity of a compound. mdpi.com For example, in the case of methoxyflavones, the position of the methoxy group on the flavonoid scaffold plays a crucial role in its cytotoxic effects. mdpi.com Similarly, the methoxy group in this compound derivatives could be a key determinant of their anticancer potential. Halogenated benzofuran (B130515) derivatives have also been shown to exhibit significant cytotoxic activity against various cancer cell lines, with the introduction of chlorine or bromine enhancing their anticancer properties. nih.gov

Table 2: Cytotoxic Activity of Selected Pyridine and Related Derivatives| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate cytotoxic activity, with K562 being the most sensitive. | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer) | Promising activity. | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer), HepG2 (liver cancer) | Significant activity. | nih.gov |

Anti-inflammatory and Immunomodulatory Potential

Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a significant area of pharmaceutical research. Pyridine derivatives have been explored for their potential to modulate inflammatory pathways.

Research on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has demonstrated their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Specifically, some of these compounds showed potent and selective inhibition of COX-2, which is a key enzyme in the inflammatory process. nih.gov

Furthermore, other heterocyclic compounds containing the pyridine moiety have been shown to possess anti-inflammatory properties. For example, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole was found to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated macrophages. semanticscholar.org It also inhibited the production of COX-2 and the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. semanticscholar.org These findings suggest that the this compound scaffold could be incorporated into novel structures with anti-inflammatory and immunomodulatory activities.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a major mechanism of action for many drugs. Derivatives of this compound have been investigated as inhibitors of various enzymes.

As mentioned previously, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of COX-1 and COX-2 enzymes. nih.gov The study highlighted that structural modifications to the aryl rings influenced the potency and selectivity of these compounds against the COX enzymes. nih.gov

In the context of antimicrobial activity, pyridine derivatives have been designed to inhibit key bacterial enzymes. For example, some naphthyridinone derivatives have been shown to be potential DNA gyrase inhibitors. mdpi.com Additionally, imidazole derivatives, which can be combined with a pyridine scaffold, are known to inhibit the fungal enzyme lanosterol 14α-demethylase. nih.gov The rationale of designing competitive inhibitors for enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria has also been explored with methoxy chalcone (B49325) derivatives. researchgate.net

Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, responsible for a post-translational modification critical for cell viability and virulence. nih.gov The inhibition of bacterial PPTase, with no activity toward the human equivalent, presents a promising strategy for developing new antibacterial agents. nih.gov

Research into 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides has identified potent inhibitors of bacterial Sfp-PPTase. nih.gov One notable compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) , which features a 3-chloro-substituted pyridine ring, demonstrated submicromolar inhibition of the bacterial enzyme without affecting the human orthologue. nih.govnih.gov This selectivity is a key attribute for potential therapeutic development. The disruption of PPTase genes has been shown to be either lethal or severely detrimental to the fitness of bacteria like Escherichia coli and Mycobacterium tuberculosis. nih.gov

| Compound | Core Structure | Target | Inhibitory Activity (IC50) | Selectivity |

|---|---|---|---|---|

| ML267 | 3-Chloro-5-(trifluoromethyl)pyridine | Bacterial Sfp-PPTase | Submicromolar | No activity toward human orthologue nih.gov |

Janus Kinase 2 (JAK2) Inhibition

Janus kinases (JAKs) are a family of tyrosine kinases that are crucial mediators of cytokine signaling. researchgate.net Aberrant JAK2 activity is associated with hematologic cancers and various immune diseases, making it a significant therapeutic target. researchgate.netnih.gov The development of specific JAK2 inhibitors is therefore of great clinical interest. researchgate.net

While specific studies on this compound derivatives as JAK2 inhibitors are not prominent in the reviewed literature, research on other pyridine-containing scaffolds highlights the importance of this heterocycle in designing potent inhibitors. For instance, a series of imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives has been explored for JAK2 inhibition. nih.gov Structure-based drug design efforts identified that a key hydrogen bond interaction with the Tyr931 residue in the hinge region of JAK2 could enhance selectivity. nih.gov Similarly, novel inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold have shown strong activity and selectivity against the JAK2 kinase, with some compounds displaying IC₅₀ values in the low nanomolar range. nih.gov These findings underscore the utility of pyridine and pyrimidine-based structures in achieving potent and selective JAK2 inhibition. nih.govnih.gov

| Compound | Scaffold | JAK2 IC50 (nM) |

|---|---|---|

| 11f | 1H-pyrazolo[3,4-d]pyrimidin-4-amino | 7.2 nih.gov |

| 11g | 1H-pyrazolo[3,4-d]pyrimidin-4-amino | 6.5 nih.gov |

| 11h | 1H-pyrazolo[3,4-d]pyrimidin-4-amino | 8.0 nih.gov |

| 11k | 1H-pyrazolo[3,4-d]pyrimidin-4-amino | 9.7 nih.gov |

Glycogen Synthase Kinase-3 (GSK3) Inhibition

Glycogen synthase kinase-3 (GSK3) is a serine/threonine protein kinase involved in numerous signaling pathways that regulate a wide range of cellular functions. nih.gov Its inhibition has been proposed as a therapeutic strategy for diseases such as non-insulin-dependent diabetes mellitus and neurodegenerative disorders. nih.gov

The development of potent and selective GSK3 inhibitors is challenging due to homology with other kinases. nih.gov However, novel series of pyridine derivatives have shown promise. Derivatives of 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine have been synthesized and demonstrated potent, low-nanomolar inhibition of GSK3 with high selectivity. nih.gov X-ray co-crystal structures of human GSK3-β in complex with these inhibitors have provided insights into the structural basis for their potency and selectivity. nih.gov Additionally, other research has identified substituted aminopyrimidine derivatives as potent and highly selective GSK3 inhibitors, further demonstrating the value of nitrogen-containing heterocycles in targeting this enzyme. nih.gov

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. bohrium.comfrontiersin.org This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which relies on urease to survive in the acidic gastric environment. frontiersin.org Inhibition of urease is a validated strategy for combating such pathogens. bohrium.com

Derivatives of 1-(3-nitropyridin-2-yl)piperazine , which are synthesized from a 2-chloro-3-nitropyridine (B167233) precursor, have been investigated as urease inhibitors. bohrium.comnih.gov Many of these synthesized compounds showed significant inhibitory activity against urease, with some exhibiting IC₅₀ values substantially lower than that of the standard inhibitor, thiourea. frontiersin.orgnih.gov For example, compounds 5b and 7e from one study were identified as the most active inhibitors with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to 23.2 ± 11.0 µM for thiourea. bohrium.com In another study on pyridylpiperazine-based carbodithioates, compound 5j emerged as a highly effective inhibitor with an IC₅₀ value of 5.16 ± 2.68 μM. nih.gov

| Compound Series | Representative Compound | Urease IC50 (µM) | Standard (Thiourea) IC50 (µM) |

|---|---|---|---|

| 1-(3-nitropyridin-2-yl)piperazine derivatives | 5b | 2.0 ± 0.73 bohrium.com | 23.2 ± 11.0 bohrium.comfrontiersin.org |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | 7e | 2.24 ± 1.63 bohrium.com | |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Precursor (Compound 3) | 3.90 ± 1.91 frontiersin.org | |

| Pyridylpiperazine-based carbodithioates | 5j | 5.16 ± 2.68 nih.gov | 23.00 ± 0.03 nih.gov |

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL), and its inhibition has been pursued as a strategy to raise HDL cholesterol levels. nih.gov While early CETP inhibitors were designed with this goal, recent findings suggest their cardiovascular benefits are primarily mediated through the reduction of apolipoprotein B-containing lipoproteins. nih.govresearchgate.net

The development of CETP inhibitors has involved various chemical scaffolds, though none in the reviewed literature are direct derivatives of this compound. Potent inhibitors like torcetrapib and compound 2, ((2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol) , have been studied extensively. nih.gov The latter incorporates a pyrimidine (B1678525) ring and a chloro-substituted phenoxy group, highlighting the use of halogenated aromatic and heterocyclic structures in achieving high-affinity binding. nih.gov These inhibitors are highly lipophilic and bind within a hydrophobic tunnel in the CETP protein, blocking the transfer of neutral lipids. nih.gov The next-generation inhibitor obicetrapib was developed from a tetrahydroquinoline derivative containing a pyrimidine structure. researchgate.net

Antimalarial Activity

The rise of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has created an urgent need for new antimalarial agents. nih.govpdx.edu The pyridine nucleus is a common feature in various heterocyclic compounds investigated for antimalarial activity. mdpi.com

While research specifically targeting derivatives of this compound for antimalarial action is not widely published, related structures show significant promise. For example, a series of quinoline-pyrazolopyridine hybrids were synthesized and evaluated, with some compounds showing potent activity. nih.gov In another line of research, a compound named PL74 , where a pyridine ring replaced the quinoline (B57606) ring of chloroquine-like molecules, displayed notable antimalarial activity against both sensitive and resistant P. falciparum strains. pdx.edu This suggests that the pyridine scaffold itself can be a key pharmacophore for antimalarial action, potentially acting through mechanisms distinct from traditional quinoline-based drugs. pdx.edu

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. researchgate.net By systematically modifying parts of a lead compound, researchers can identify the key structural features—the pharmacophore—responsible for its desired effects, guiding the optimization of potency and selectivity. researchgate.netmdpi.com

For derivatives of substituted pyridines, several SAR studies have provided valuable insights:

PPTase Inhibition : In the development of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as PPTase inhibitors, SAR studies explored modifications of both the pyridine and the pendant aryl regions. nih.gov The substitution pattern on these rings was found to be critical for potency and selectivity against the bacterial enzyme over its human counterpart. nih.govnih.gov

Urease Inhibition : For pyridylpiperazine derivatives, SAR analysis revealed key trends. frontiersin.orgnih.gov The inhibitory potential was significantly influenced by the nature and position of substituents on the aryl ring attached to the core structure. frontiersin.org For instance, the presence of electrophilic groups like chloro (Cl) and nitro (NO₂) at the meta-position of the aryl ring enhanced urease inhibitory potential. frontiersin.org In contrast, electron-donating groups like methyl and methoxy generally resulted in decreased inhibitory activity. frontiersin.org Molecular docking studies further elucidated that potent inhibitors form favorable interactions within the enzyme's active site. bohrium.com

General Pyridine Derivatives : Broader SAR studies on various pyridine derivatives have shown that the presence and position of groups like methoxy (-OCH₃), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative activity against cancer cell lines. mdpi.com Conversely, bulky groups or certain halogen substitutions can sometimes decrease activity. mdpi.com These general principles often provide a starting point for the rational design of new inhibitors targeting specific enzymes.

Molecular Docking and Ligand-Protein Interactions

There is no available research data specifically detailing the molecular docking and ligand-protein interactions of this compound derivatives.

Pharmacokinetics and Pharmacodynamics (ADME/PK) Considerations

There is no available research data specifically detailing the pharmacokinetics, pharmacodynamics, or ADME properties of this compound derivatives.

Applications of 3 Chloro 2 Methoxy 5 Methylpyridine in Material Science and Catalysis

Role in Functional Nanomaterials

The utility of 3-Chloro-2-methoxy-5-methylpyridine as a building block or directing agent in the synthesis of functional nanomaterials is an area of ongoing investigation. While direct applications of this specific compound in nanomaterial synthesis are not extensively documented, the broader class of substituted pyridines plays a significant role in the formation of structured nanomaterials. For instance, pyridine (B92270) derivatives can act as capping agents or structure-directing agents in the synthesis of metal nanoparticles and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring can coordinate to metal centers, influencing the growth and morphology of the resulting nanomaterials. The specific combination of chloro, methoxy (B1213986), and methyl substituents on the pyridine ring of this compound could offer unique steric and electronic properties that may be exploited in the tailored synthesis of nanomaterials with desired functionalities. Further research is required to fully elucidate the potential of this compound in the rational design and synthesis of novel functional nanomaterials.

Ligand Applications in Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, pyridine-based molecules are widely employed as ligands that coordinate to metal centers, thereby modifying the metal's reactivity and catalytic activity. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal ion, forming a coordination complex. The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the pyridine ring.

The presence of an electron-withdrawing chlorine atom and electron-donating methoxy and methyl groups in this compound presents a unique electronic profile that could influence the stability and catalytic performance of its metal complexes. While specific catalytic applications of complexes derived from this compound are not yet widely reported, related chloropyridine derivatives have been utilized in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. The catalytic activity in such reactions is highly dependent on the nature of the ligands attached to the palladium center. The distinct substitution pattern of this compound makes it a candidate for investigation as a ligand in various catalytic transformations.

Table 1: Potential Catalytic Applications for this compound-Metal Complexes

| Catalytic Reaction | Potential Role of the Ligand |

| Cross-Coupling Reactions | Modulating the reactivity and selectivity of the metal catalyst (e.g., Palladium, Nickel). |

| Hydrogenation Reactions | Influencing the efficiency and stereoselectivity of the reduction process. |

| Carbonylation Reactions | Stabilizing the metal center and controlling the rate of CO insertion. |

Optoelectronic Properties and Luminescence

The optoelectronic properties of organic molecules, including their ability to absorb and emit light, are of great interest for applications in devices such as organic light-emitting diodes (OLEDs) and sensors. Pyridine-containing compounds are known to be useful chromophores and are often incorporated into larger conjugated systems to tune their electronic and photophysical properties.

The specific substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, can influence its frontier molecular orbitals (HOMO and LUMO) and, consequently, its absorption and emission characteristics. While the intrinsic optoelectronic and luminescent properties of this compound itself may be modest, it can serve as a valuable building block for the synthesis of more complex molecules with tailored photophysical properties. By incorporating this pyridine derivative into larger π-conjugated systems, it is possible to modulate the emission color and quantum efficiency of the resulting materials. Further research into the synthesis and characterization of such derivatives is necessary to explore their full potential in optoelectronic applications.

Dyes and Pigments Development

The development of novel dyes and pigments is crucial for a wide range of industries, including textiles, coatings, and printing. The color of an organic molecule is determined by its ability to absorb specific wavelengths of visible light, which is directly related to its electronic structure. Substituted aromatic and heteroaromatic compounds are the cornerstone of many synthetic dyes and pigments.

This compound can serve as a precursor or an intermediate in the synthesis of new colorants. The reactive chlorine atom can be a site for further functionalization, allowing for the attachment of other chromophoric groups or for the integration of the pyridine ring into a larger conjugated system. The methoxy and methyl groups can also influence the final color and properties such as solubility and lightfastness of the resulting dye or pigment. The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While this compound is not an amine itself, it could be chemically modified to participate in such reactions or used as a coupling component. The exploration of its reactivity in the synthesis of new dye and pigment structures remains a promising area for future research.

Future Directions and Interdisciplinary Research Perspectives

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and chemical synthesis. nih.goviscientific.org For a molecule like 3-Chloro-2-methoxy-5-methylpyridine, these computational tools offer a multifaceted approach to accelerate its investigation.

Biological Activity Prediction: A significant application of AI in this context is the prediction of the biological activities of novel compounds. nih.gov By leveraging quantitative structure-activity relationship (QSAR) models, researchers can computationally screen this compound against a multitude of biological targets. youtube.com These models learn the relationship between a molecule's chemical structure and its biological effect, enabling the identification of potential therapeutic applications before committing to expensive and time-consuming laboratory assays. youtube.com This predictive power allows for the prioritization of research efforts on the most promising derivatives of this compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. The synthesis of this compound can benefit significantly from the adoption of these eco-friendly methodologies.

Sustainable Solvents and Catalysts: The development of syntheses that utilize environmentally benign solvents, or are even solvent-free, is a major goal of green chemistry. acs.org Research into the use of water, supercritical fluids, or bio-based solvents for pyridine (B92270) synthesis is ongoing. researchgate.net Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the manufacturing process for this compound. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve energy efficiency. nih.govacs.org

Exploration of Novel Biological Targets

While the broad biological activities of pyridine derivatives are well-documented, the specific therapeutic potential of this compound remains an open area of investigation. researchgate.net Its unique substitution pattern, featuring chloro, methoxy (B1213986), and methyl groups, may confer specific interactions with biological macromolecules, leading to novel therapeutic applications. nih.gov

Antimicrobial and Anticancer Potential: Pyridine scaffolds are present in numerous antibacterial and antifungal agents. nih.govacs.org The specific substituents on this compound could modulate its electronic and steric properties, potentially leading to activity against drug-resistant pathogens. Similarly, many pyridine derivatives exhibit anticancer properties by targeting various signaling pathways. researchgate.net Systematic screening of this compound and its analogues against a panel of cancer cell lines could uncover new therapeutic leads.